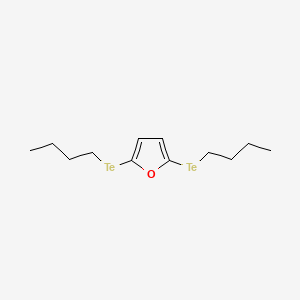
14-Hydroxy-3,6,9,12-tetraoxatetradecyl butyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14-Hydroxy-3,6,9,12-tetraoxatetradecyl butyrate: tert-butyl (14-hydroxy-3,6,9,12-tetraoxatetradecyl)carbamate , is a compound with the following chemical structure:
CH3−C(O)−O−CH2−CH2−CH2−CH2−O−CH2−CH2−CH2−CH2−O−C(O)−N(t-Bu)−O−H
Here, t-Bu represents the tert-butyl group.
Méthodes De Préparation
Synthetic Routes:: The synthesis of this compound involves the reaction of tert-butyl chloroformate with 1,4-butanediol in the presence of a base. The reaction proceeds through the formation of an intermediate carbamate, followed by hydrolysis to yield the desired product.
Reaction Conditions::- Reactants: tert-butyl chloroformate, 1,4-butanediol
- Base: Typically triethylamine (Et₃N)
- Solvent: Organic solvents like dichloromethane or tetrahydrofuran (THF)
Industrial Production Methods:: While not widely used industrially, this compound can be synthesized on a laboratory scale. Its applications are primarily research-oriented.
Analyse Des Réactions Chimiques
Reactions::
Hydrolysis: The compound undergoes hydrolysis to release the tert-butyl carbamate group.
Esterification: It can react with carboxylic acids to form esters.
Substitution: The hydroxyl group can be substituted with other functional groups.
- Hydrolysis: Acidic or basic conditions
- Esterification: Carboxylic acid, acid catalyst (e.g., sulfuric acid)
- Substitution: Various nucleophiles (e.g., amines, halides)
Major Products:: The major products depend on the specific reaction conditions and the reagents used.
Applications De Recherche Scientifique
This compound finds applications in various fields:
Polymer Chemistry: Due to its polyethylene glycol-like structure, it can be used in enzymatic miniemulsion polymerization and in the preparation of fluorescent polymer particles.
Drug Delivery: Its hydrophilic nature makes it suitable for drug delivery systems.
Mécanisme D'action
The exact mechanism of action is context-dependent. its hydrophilic character and potential for controlled release contribute to its utility in drug delivery.
Comparaison Avec Des Composés Similaires
While 14-Hydroxy-3,6,9,12-tetraoxatetradecyl butyrate is unique due to its specific structure, similar compounds include other polyethylene glycol derivatives and esters.
Remember, this compound’s applications are still evolving, and ongoing research may uncover additional uses
Propriétés
Numéro CAS |
106030-09-5 |
|---|---|
Formule moléculaire |
C14H28O7 |
Poids moléculaire |
308.37 g/mol |
Nom IUPAC |
2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl butanoate |
InChI |
InChI=1S/C14H28O7/c1-2-3-14(16)21-13-12-20-11-10-19-9-8-18-7-6-17-5-4-15/h15H,2-13H2,1H3 |
Clé InChI |
ZKHCIPREJGLJMT-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OCCOCCOCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Glycine, N-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-](/img/structure/B12902756.png)

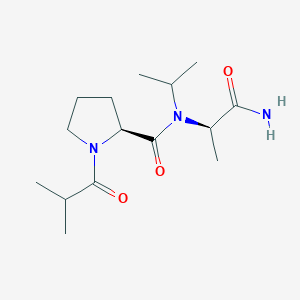

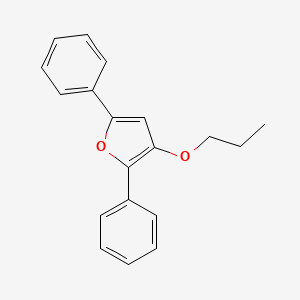
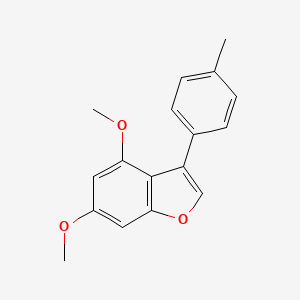

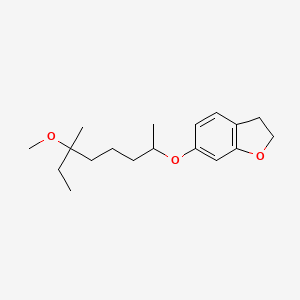
![3-(3-Phenoxypropoxy)dibenzo[b,d]furan](/img/structure/B12902798.png)

![3-Phenyl-5-[(phenylsulfonyl)oxy]-3ah-pyrrolo[3,4-d][1,2]oxazole-4,6(5h,6ah)-dione](/img/structure/B12902810.png)
![N-[5-(2-Sulfanylacetamido)pentyl]quinoline-3-carboxamide](/img/structure/B12902814.png)
